molecular formula C22H20N4O4 B11268123 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B11268123
M. Wt: 404.4 g/mol
InChI Key: DEAXNVSZOIWTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a synthetic compound featuring a 1,2,4-oxadiazole heterocyclic core, a privileged scaffold in modern medicinal chemistry. The 1,2,4-oxadiazole ring is valued for its bioisosteric properties, often serving as a metabolically stable analogue for ester and amide functional groups, which can enhance the pharmacokinetic profiles of drug candidates . This particular molecule is engineered with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the 3-position and a complex 3-(2-butoxyphenyl)-1H-pyrazol-5-yl substituent at the 5-position of the central oxadiazole ring. The piperonyl moiety is a common pharmacophore in bioactive molecules, while the pyrazole ring is a versatile nitrogen-containing heterocycle known to contribute to binding affinity at various biological targets. This unique structure makes it a compelling candidate for investigation in multiple drug discovery programs. Researchers can explore its potential as a multifunctional ligand for neurological targets, given that 1,2,4-oxadiazole derivatives have shown promise as acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors in studies for neurodegenerative conditions . Furthermore, its structural features suggest potential for broad pharmacological screening, including as an anti-inflammatory or anticancer agent, as oxadiazole-based compounds are known to exhibit a wide spectrum of biological activities by inhibiting enzymes like cyclooxygenase (COX) or targeting various kinases . This compound is provided for research purposes to investigate these and other novel mechanisms of action. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H20N4O4/c1-2-3-10-27-18-7-5-4-6-15(18)16-12-17(25-24-16)22-23-21(26-30-22)14-8-9-19-20(11-14)29-13-28-19/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,25)

InChI Key

DEAXNVSZOIWTHO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable amidoxime with a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and oxadiazole moieties under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites, influencing biological pathways.

Comparison with Similar Compounds

Core Heterocyclic Modifications

A. 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()

  • Substituents : Cyclopropyl pyrazole and trifluoromethylphenyl.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability but reducing solubility compared to the butoxyphenyl group. The cyclopropyl substituent introduces steric constraints distinct from the 2-butoxyphenyl’s linear chain.
  • Implications : Enhanced electrophilic character may improve binding to hydrophobic enzyme pockets but limit blood-brain barrier penetration .

B. 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole ()

  • Substituents : Chlorophenylsulfonylmethyl.
  • Key Differences : The sulfonyl group is electron-withdrawing, contrasting with the electron-donating butoxy group. This could reduce nucleophilicity at the oxadiazole ring, altering reactivity in nucleophilic substitution reactions.
  • Implications: Potential for improved enzyme inhibition (e.g., kinase targets) due to sulfonyl’s hydrogen-bond acceptor properties .

Pyrazole Ring Modifications

A. 3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-fluorophenyl)-1H-pyrazole ()

  • Structure : Lacks the oxadiazole core; pyrazole is substituted with fluorophenyl.
  • Key Differences: Fluorine’s electronegativity enhances dipole interactions but reduces lipophilicity compared to butoxyphenyl.
  • Implications : Reduced molecular weight (282.27 g/mol vs. ~450 g/mol for the target compound) may improve solubility but shorten metabolic half-life .

B. 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole ()

  • Structure : Dihydropyrazole with tert-butyl group.
  • Key Differences : Saturation of the pyrazole ring increases conformational flexibility. The tert-butyl group enhances lipophilicity (logP ~3.5) compared to the butoxyphenyl’s moderate logP (~2.8).

Substituent-Driven Pharmacological Profiles

Table 1: Comparative Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Activity
Target Compound ~450 2-Butoxyphenyl, Benzo[d][1,3]dioxolyl 2.8 Antimicrobial (hypothesized)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 336.29 Trifluoromethylphenyl, Cyclopropyl 3.5 Enzyme inhibition (e.g., PI3Kα)
3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-fluorophenyl)-1H-pyrazole 282.27 Fluorophenyl 2.2 Anticonvulsant (hypothesized)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole 260.34 tert-Butyl 3.5 Anticonvulsant (demonstrated)

Key Challenges :

  • Steric hindrance from the 2-butoxyphenyl group may slow coupling reactions.
  • Oxadiazole ring stability under basic or acidic conditions requires careful optimization .

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anti-inflammatory effects, and presents relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3C_{20}H_{20}N_4O_3, with a molecular weight of approximately 364.4 g/mol. The structure features a unique combination of a benzo[d][1,3]dioxole moiety and a pyrazole derivative linked through an oxadiazole ring, which may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to oxadiazoles and pyrazoles. For instance:

  • Synthesis and Screening : A series of derivatives were synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, compounds demonstrated significant inhibition zones in agar diffusion tests compared to standard antibiotics .
  • Minimum Inhibitory Concentration (MIC) : Specific derivatives exhibited MIC values as low as 80 nM against Staphylococcus aureus, indicating potent antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been investigated:

  • Inhibition of COX Enzymes : Several pyrazole derivatives have shown high inhibitory activity against COX-2 enzymes, with IC50 values ranging from 0.02 to 0.04 µM. This suggests that modifications in the chemical structure can enhance anti-inflammatory effects .
  • Comparative Studies : In comparative studies, certain derivatives exhibited better anti-inflammatory activities than established drugs like diclofenac, indicating their potential as therapeutic agents .

Study 1: Antibacterial Evaluation

A study focused on synthesizing 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles found that these compounds displayed significant antibacterial activity. The most promising derivative showed MIC values significantly lower than conventional antibiotics .

Study 2: Anti-inflammatory Assessment

Another investigation into the anti-inflammatory properties of pyrazole derivatives revealed that specific substitutions on the pyrazole ring led to enhanced COX-2 inhibition. Compounds demonstrated superior performance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/EnzymeMIC/IC50 ValueReference
This compoundAntibacterialStaphylococcus aureus80 nM
Pyrazole Derivative AAnti-inflammatoryCOX-20.02 µM
Pyrazole Derivative BAnti-inflammatoryCOX-20.04 µM

Q & A

Q. What are the key steps for synthesizing 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : React benzo[d][1,3]dioxol-5-yl hydrazine derivatives with β-keto esters to form dihydro-pyrazole intermediates (e.g., 4,5-dihydro-1H-pyrazole) .

Oxadiazole Ring Closure : Use acid chlorides and triethylamine in chloroform to cyclize carbohydrazide intermediates into 1,2,4-oxadiazole rings .

  • Key Intermediates :
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (precursor for oxadiazole formation) .
  • Acylated derivatives for regioselective functionalization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?

  • Methodological Answer :
  • 1H NMR : Focus on diagnostic peaks like the pyrazoline-H (δ 5.35 ppm), OCH2O (δ 5.93 ppm), and tert-butyl groups (δ 1.29 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., observed m/z 480.28 vs. calculated 480.20 for C25H28N4O6) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C17—C16—O1 angle: 109.5°) for structural validation .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer :
  • Anticonvulsant Activity : Pyrazole-oxadiazole hybrids show efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Prioritize in vivo screening with dose-dependent protocols .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria, referencing pyrazole-triazole-thiadiazine derivatives .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole ring closure under varying solvent conditions?

  • Methodological Answer :
  • Solvent Selection : Compare polar aprotic solvents (e.g., DMF) vs. chloroform. Chloroform minimizes side reactions due to low polarity .
  • Catalytic Additives : Use triethylamine (0.92 mL, 6.5 mmol) to neutralize HCl byproducts and improve cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to <1 hour while maintaining >80% yield, as demonstrated for similar heterocycles .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • In Silico ADMET : Use SwissADME or ProTox-II to predict blood-brain barrier permeability (critical for CNS-targeted anticonvulsants) and hepatotoxicity .
  • Molecular Docking : Target GABA receptors (e.g., PDB ID 6X3T) to assess binding affinity. Prioritize Glide SP/XP scoring in Schrödinger Suite .

Q. How can researchers resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., overlapping pyrazoline-H signals at δ 3.48–3.54 ppm) .
  • Crystallographic Validation : Compare experimental X-ray bond lengths/angles (e.g., C18—C17—O2: 128.8°) with computational models .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for pyrazole-oxadiazole hybrids?

  • Methodological Answer :
  • Fragment-Based Design : Systematically replace substituents (e.g., tert-butyl vs. ferrocenyl groups) and assay bioactivity .
  • Pharmacophore Mapping : Highlight essential moieties (e.g., benzo[d][1,3]dioxole for anticonvulsant activity) using Discovery Studio .
  • Data Table :
SubstituentBiological Activity (IC50)Key Interaction
tert-Butyl12 μM (GABA-A)Hydrophobic
Ferrocenyl8 μM (CYP450 inhibition)π-Stacking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.